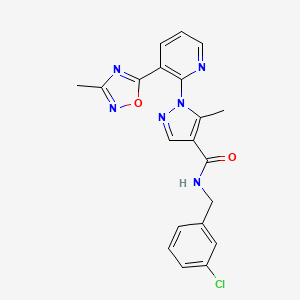![molecular formula C19H11F4N3OS B11194457 4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol](/img/structure/B11194457.png)
4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl, thiazolyl, and pyrazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thiourea derivatives with α-haloketones.
Synthesis of the pyrazole ring: This step often involves the cyclization of hydrazine derivatives with β-diketones.
Coupling reactions: The final step involves coupling the thiazole and pyrazole intermediates with a fluorophenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Researchers explore its potential as a pharmaceutical intermediate, particularly in designing drugs with specific biological activities.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target, often involving inhibition or activation of key proteins and signaling cascades.
Comparison with Similar Compounds
Similar compounds to 4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol include:
4-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol: Contains a bromophenyl group, offering different reactivity and properties.
4-{1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol: Features a methylphenyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H11F4N3OS |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C19H11F4N3OS/c20-13-5-1-11(2-6-13)15-10-28-18(24-15)26-16(9-17(25-26)19(21,22)23)12-3-7-14(27)8-4-12/h1-10,27H |
InChI Key |
FPDYRGQUCFAPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one](/img/structure/B11194375.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194400.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11194401.png)
![4'-methyl-2'-(4-methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11194402.png)
![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11194412.png)
![[2-Hydroxy-3-(prop-2-EN-1-yloxy)propyl][(2-methoxyphenyl)methyl](3-methylbutyl)amine](/img/structure/B11194420.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11194428.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11194443.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11194445.png)

![N-(2-fluorobenzyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11194459.png)
![4-Fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194463.png)
